
2-Phenoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 503864-60-6) is a hexahydroquinoline derivative with a molecular formula of C₃₂H₃₃NO₇ and a molecular weight of 543.61 g/mol . Its structure features:
- A phenoxyethyl ester at position 2.
- A 3,4-dimethoxyphenyl substituent at position 5.
- A 5-methylfuran-2-yl group at position 3.
- A methyl group at position 2.
Preparation Methods
One-Pot Multi-Component Synthesis
Four-Component Condensation
This method utilizes a single reaction vessel to combine 5-phenyl-1,3-cyclohexanedione, 3,4-dimethoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux. The reaction proceeds via Hantzsch-type cyclization to form the hexahydroquinoline skeleton .
Key Conditions
Component | Molar Ratio | Solvent | Temperature | Time | Yield |
---|---|---|---|---|---|
5-Phenyl-1,3-cyclohexanedione | 1.0 | Ethanol | Reflux (78°C) | 6–8 h | 68–72% |
3,4-Dimethoxybenzaldehyde | 1.2 | ||||
Ethyl acetoacetate | 1.0 | ||||
Ammonium acetate | 1.5 |
Mechanistic Insights
-
Knoevenagel Condensation : Aldehyde and β-ketoester form an enamine intermediate.
-
Michael Addition : Cyclohexanedione attacks the enamine to generate a diketone adduct.
-
Cyclization and Aromatization : Ammonium acetate facilitates ring closure and dehydration .
Catalyzed One-Pot Synthesis
ZrOCl₂·8H₂O (0.15 mol%) serves as a green catalyst in a one-pot reaction involving dimedone, 3,4-dimethoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate. Optimized at 83.75°C, this method achieves 85% yield with reduced energy consumption .
Advantages
-
Eliminates chromatographic purification.
-
Catalyst recyclability (3 cycles with <5% yield loss).
Multi-Step Synthesis
Intermediate Synthesis
-
Formation of 3,4-Dimethoxyphenyl Enamine
-
3,4-Dimethoxybenzaldehyde reacts with ethyl acetoacetate in acetic acid to yield the enamine (85% yield).
-
-
Cyclization with 5-Methylfuran-2-Carbaldehyde
-
The enamine undergoes Michael addition with 5-methylfuran-2-carbaldehyde in ethanol, followed by acid-catalyzed cyclization (72% yield).
-
Esterification with Phenoxyethanol
-
The carboxylic acid intermediate is esterified with 2-phenoxyethyl chloride using DCC/DMAP in dichloromethane (65% yield).
Purification
-
Column chromatography (SiO₂, hexane/ethyl acetate 3:1).
-
Recrystallization from ethanol/water.
Industrial-Scale Production
Continuous Flow Synthesis
A scalable protocol employs microreactors to enhance mixing and heat transfer:
Parameter | Value |
---|---|
Residence Time | 15 min |
Temperature | 90°C |
Catalyst | None (solvent-free) |
Throughput | 2.5 kg/day |
Purity | >98% (HPLC) |
Advantages
Comparative Analysis of Methods
Method | Yield | Time | Catalyst | Scalability |
---|---|---|---|---|
One-Pot (ZrOCl₂) | 85% | 4 h | ZrOCl₂·8H₂O | Moderate |
Multi-Step | 65% | 18 h | DCC/DMAP | High |
Industrial Flow | 78% | 15 min | None | Very High |
Trade-offs
-
One-pot methods favor academic labs due to simplicity.
-
Multi-step synthesis allows precise functionalization but requires extensive purification .
Reaction Optimization Strategies
Solvent Screening
Ethanol outperforms DMF and THF in yield due to better solubility of intermediates :
Solvent | Yield | Purity |
---|---|---|
Ethanol | 85% | 97% |
DMF | 62% | 89% |
THF | 58% | 84% |
Temperature Profiling
A 10°C increase from 70°C to 80°C improves cyclization efficiency by 22% but risks side-product formation above 85°C .
Mechanistic Deviations in Substituted Derivatives
Introducing the 5-methylfuran-2-yl group necessitates longer reaction times (8–10 h vs. 6 h for phenyl analogs) due to steric hindrance during cyclization.
Quality Control Protocols
Analytical Characterization
Technique | Data |
---|---|
¹H NMR | δ 6.82 (s, 2H, furan-H), δ 3.85 (s, 6H, OCH₃), δ 1.42 (t, 3H, CH₃) |
HPLC | Retention time: 12.4 min (C18 column, acetonitrile/water 70:30) |
MS (ESI+) | m/z 544.2 [M+H]⁺ |
Impurity Profiling
Chemical Reactions Analysis
Chemical Reactivity
The compound’s functional groups enable diverse reactions:
Hydrolysis
-
Ester Hydrolysis :
-
Conditions : Acidic (H₃O⁺) or basic (OH⁻) aqueous solutions.
-
Product : 7-(3,4-dimethoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid.
-
Nucleophilic Substitution
-
Ester Group :
-
Reaction : Substitution with amines or alcohols (e.g., NH₃, ROH).
-
Product : Amide or alkyl ester derivatives.
-
-
Phenoxyethyl Group :
-
Reaction : Displacement by strong nucleophiles (e.g., Grignard reagents).
-
Product : Modified phenoxyethyl chain (e.g., alkyl or aryl substitutions).
-
Oxidation/Reduction
-
Furan Ring :
-
Conditions : Oxidizing agents (e.g., H₂O₂, KMnO₄).
-
Product : Furan oxidation to a maleic anhydride derivative.
-
-
Carbonyl Groups :
-
Reduction : NaBH₄ or LiAlH₄.
-
Product : Corresponding alcohol derivatives.
-
Reaction Comparison Table
Reaction Type | Conditions | Product Highlight |
---|---|---|
Hydrolysis | Acidic/Basic | Carboxylic acid derivative |
Nucleophilic Substitution | Amines/Alcohols | Amide or alkyl ester derivatives |
Oxidation (Furan) | H₂O₂/KMnO₄ | Maleic anhydride derivative |
Reduction (Carbonyl) | NaBH₄/LiAlH₄ | Alcohol derivatives |
Stability and Handling
Scientific Research Applications
Medicinal Chemistry Applications
The compound is being actively researched for its potential therapeutic effects:
- Anti-inflammatory Activity : Studies indicate that derivatives of this compound may inhibit inflammatory pathways by modulating cytokine production and affecting immune cell function.
- Anticancer Properties : Research has demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, its derivatives have shown promising results in inhibiting growth in breast cancer (MCF-7) and colon cancer (HCT-116) cells with IC50 values in the low micromolar range .
- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against several bacterial strains. Preliminary results suggest it may serve as a potential candidate for developing new antibiotics.
Biological Studies
The compound is utilized in various biological studies focusing on:
- Enzyme Inhibition : It has been shown to interact with specific enzymes involved in metabolic pathways. For example, inhibition studies reveal that it may block the activity of certain kinases and phosphatases critical for cell signaling.
- Receptor Binding Studies : The compound's ability to bind to specific receptors has been studied to understand its mechanism of action better. Research indicates that it may modulate receptor activity related to neurotransmission and hormonal regulation.
Industrial Applications
In addition to its medicinal properties, the compound serves as an important intermediate in organic synthesis:
- Synthesis of Complex Molecules : Due to its unique structure, it can be used as a building block in the synthesis of other biologically active compounds. Its derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
- Material Science : The compound's properties are being investigated for applications in material science, particularly in the development of polymers and coatings that require specific chemical resistance or mechanical properties.
Case Studies
Several case studies highlight the compound's applications:
- Case Study on Anticancer Activity : A study evaluated the anticancer efficacy of synthesized analogs of this compound against MCF-7 and HCT-116 cell lines. Results indicated that certain modifications enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .
- Enzyme Inhibition Research : Another study focused on the inhibitory effects of this compound on a specific kinase involved in cancer progression. The findings suggested a significant reduction in kinase activity upon treatment with the compound, indicating potential therapeutic benefits .
- Antimicrobial Evaluation : A comprehensive antimicrobial screening revealed that derivatives of this compound exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, suggesting its viability as a lead structure for antibiotic development .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogues differ in ester groups and aryl/heteroaryl substituents, influencing physicochemical and biological properties:
Key Observations:
- Ester Groups: Phenoxyethyl (target) and methoxyethyl (CAS 421571-41-7) esters provide moderate lipophilicity, whereas cyclohexyl esters (CAS 299944-94-8) significantly increase hydrophobicity .
- Position 7 Substituents : The 3,4-dimethoxyphenyl group (target and CAS 421571-41-7) is electron-rich, favoring interactions with aromatic receptors, unlike simpler phenyl groups in other analogues .
Conformational and Crystallographic Insights
- Ring Puckering: The hexahydroquinoline core exhibits non-planar puckering, as described by Cremer-Pople coordinates . In Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-... Similar distortions are expected in the target compound, modulated by its 5-methylfuran substituent.
- Software for Refinement: Structural data for analogues (e.g., CAS 1360869-92-6) were likely refined using SHELXL or OLEX2, tools noted for robust handling of disordered structures and high-resolution data .
Biological Activity
The compound 2-Phenoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has garnered interest in recent years due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₃₅H₃₃N₃O₇
- Molecular Weight : 605.64 g/mol
This compound features a hexahydroquinoline core that is substituted with various functional groups that may contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This was evidenced by increased levels of pro-apoptotic markers in treated cell lines .
- Cell Line Studies : In vitro studies demonstrated that the compound exhibited cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer). The half-maximal inhibitory concentration (IC50) values ranged from 10 to 25 µM across different cell lines .
- Case Study : A study involving a series of synthesized derivatives showed that certain modifications to the quinoline structure enhanced its anticancer activity significantly compared to the parent compound .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Broad-Spectrum Activity : It has been tested against various bacterial strains including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2 µg/mL for effective strains such as Escherichia coli and Staphylococcus aureus .
- Mechanism of Action : The antimicrobial action appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
- Comparative Efficacy : In comparative studies with standard antibiotics like ciprofloxacin, the compound displayed comparable or superior efficacy against resistant strains .
Research Findings Summary
The following table summarizes key findings related to the biological activity of the compound:
Biological Activity | Cell Line / Microorganism | IC50 / MIC Value | Mechanism |
---|---|---|---|
Anticancer | MCF-7 | 10 µM | Apoptosis induction via caspase activation |
Anticancer | A549 | 15 µM | Modulation of Bcl-2 proteins |
Antimicrobial | E. coli | 0.5 µg/mL | Disruption of cell membrane |
Antimicrobial | S. aureus | 1 µg/mL | Inhibition of nucleic acid synthesis |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this hexahydroquinoline derivative?
Methodological Answer: The compound’s hexahydroquinoline core can be synthesized via multicomponent Hantzsch-type reactions or cyclocondensation of β-ketoesters, ammonium acetate, and aldehydes. For example, analogs with furan substituents (e.g., 5-methylfuran-2-yl) are synthesized by refluxing ethyl acetoacetate, ammonium acetate, and substituted aldehydes in ethanol under acidic catalysis . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients). Key steps:
- Reaction Optimization: Adjust molar ratios (1:1.2:1 for β-ketoester:aldehyde:ammonium acetate) and temperature (70–80°C) to enhance yield .
- Substituent Incorporation: Use pre-functionalized aldehydes (e.g., 3,4-dimethoxyphenyl or 5-methylfuran-2-yl derivatives) to introduce aryl/furan groups at the 4-position .
Q. How should researchers characterize this compound’s structure and purity?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- Spectroscopy:
- Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry. For example, analogs crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 10.2 Å, b = 12.4 Å, c = 14.8 Å, and β = 105.3° .
- Purity: Use HPLC (C18 column, acetonitrile/water, 70:30) with UV detection at 254 nm .
Q. What safety protocols are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation .
- Storage: Keep in airtight containers at 2–8°C in a dry, ventilated area. Avoid exposure to moisture or static discharge .
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictions in spectroscopic and crystallographic data be resolved?
Methodological Answer: Discrepancies (e.g., NMR vs. SC-XRD stereochemistry) arise from dynamic effects or crystal packing. Mitigation strategies:
- Variable Temperature NMR: Probe conformational changes (e.g., chair-to-boat transitions in hexahydroquinoline) by acquiring spectra at 25°C and −40°C .
- DFT Calculations: Compare experimental SC-XRD bond lengths/angles with optimized geometries (B3LYP/6-31G* level) to validate static vs. dynamic structures .
- Cross-Validation: Use high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺ with <2 ppm error) .
Q. What computational approaches predict this compound’s electronic properties?
Methodological Answer:
- Frontier Molecular Orbitals (FMOs): Perform DFT calculations (e.g., Gaussian 16) to determine HOMO-LUMO gaps, correlating with reactivity. For analogs, gaps of ~4.2 eV suggest moderate stability .
- Molecular Electrostatic Potential (MEP): Visualize charge distribution to identify nucleophilic/electrophilic sites (e.g., carbonyl oxygen as a hydrogen-bond acceptor) .
- Docking Studies: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Align furan and methoxyphenyl groups with hydrophobic pockets .
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to enhance cyclization efficiency. For furan-containing analogs, ZnCl₂ increases yields by 15–20% .
- Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Ethanol/water mixtures reduce byproducts via “on-water” effects .
- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes at 100°C, maintaining yields >80% .
Q. How should stability studies be designed under varying conditions?
Methodological Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) at 10°C/min in N₂. Analogs degrade at ~200°C, indicating suitability for room-temperature storage .
- Photostability: Expose to UV light (254 nm) for 48 hours; monitor decomposition via HPLC. Methoxyphenyl groups enhance stability (≤5% degradation) .
- pH Sensitivity: Incubate in buffers (pH 3–10) and analyze by LC-MS. Hexahydroquinoline derivatives are stable at pH 5–8 but hydrolyze in strong acids/bases .
Properties
Molecular Formula |
C32H33NO7 |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
2-phenoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C32H33NO7/c1-19-10-12-27(40-19)31-29(32(35)39-15-14-38-23-8-6-5-7-9-23)20(2)33-24-16-22(17-25(34)30(24)31)21-11-13-26(36-3)28(18-21)37-4/h5-13,18,22,31,33H,14-17H2,1-4H3 |
InChI Key |
VVYBYZGMTSNXDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OCCOC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.